Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-
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Overview
Description
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of certain cellular processes, resulting in the observed biological effects.
Biochemical And Physiological Effects
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods. It is also relatively stable and can be stored for a long time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
For research include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative disorders, and exploration of its antioxidant properties in the food and cosmetic industries.
Synthesis Methods
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- can be synthesized using various methods such as the reaction of 2-aminonaphthalene with phenyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The product is obtained by purification using column chromatography. Other methods of synthesis include the reaction of 2-chloro-3-nitropyridine with phenyl isocyanate in the presence of a catalyst.
Scientific Research Applications
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
19275-09-3 |
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Product Name |
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- |
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-phenylbenzo[g][1,2,3]benzotriazin-4-one |
InChI |
InChI=1S/C17H11N3O/c21-17-15-10-12-6-4-5-7-13(12)11-16(15)18-19-20(17)14-8-2-1-3-9-14/h1-11H |
InChI Key |
OHHFEIRDCKETFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2 |
Origin of Product |
United States |
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